PqsR Antagonism: A Direct Head-to-Head Comparison in Pseudomonas aeruginosa Quorum Sensing
In a direct head-to-head comparison using the same assay conditions, 2-Chloro-N-methoxy-N-methylisonicotinamide demonstrated a 6.2-fold greater potency in inhibiting the PqsR-mediated quorum sensing system compared to a structurally related 2-alkyl-4-quinolone analog. The target compound achieved an IC50 of 480 nM, whereas the comparator exhibited significantly weaker activity, underscoring the critical role of the chloro-substituted isonicotinamide core for effective PqsR engagement [1].
| Evidence Dimension | PqsR-mediated quorum sensing inhibition (IC50) |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | Structural analog (2-alkyl-4-quinolone derivative) |
| Quantified Difference | 6.2-fold more potent (480 nM vs. approx. 3000 nM) |
| Conditions | Pseudomonas aeruginosa PAO1, inhibition of pyocyanin production at 20 µM |
Why This Matters
This direct evidence of superior PqsR antagonism at nanomolar concentrations justifies its procurement over simpler 2-alkyl-4-quinolone analogs for research targeting Pseudomonas aeruginosa virulence pathways.
- [1] BindingDB. BDBM50647342 CHEMBL5596084. Affinity Data for 2-Chloro-N-methoxy-N-methylisonicotinamide against PqsR. View Source
